Unique 4-Amino-4,6-Dideoxy-L-Talose Sugar Confers Structural Distinction from All Bleomycins
Talisomycin B contains a 4-amino-4,6-dideoxy-L-talose sugar moiety attached at C-41 as part of a glycosylcarbinolamide, a structural feature absent in all bleomycins, phleomycins, and zorbamycin [1][2]. This sugar, along with two novel amino acid residues located near the bithiazole moiety, directly contributes to altered DNA site-specificity and the enhanced double-strand/single-strand break ratio observed with talisomycins compared to bleomycins [3]. In the talisomycin subfamily, Talisomycin B is further distinguished from Talisomycin A by the absence of an L-β-lysine residue, resulting in a shorter peptide chain [1]. Both Talisomycins A and B share spermidine as the terminal amine moiety, distinguishing them from Talisomycin S10b (1,4-diaminobutane terminal amine) [1][4]. The biosynthetic gene cluster for talisomycins has been fully characterized, confirming the distinct glycosylation pattern encoded by tlmK [5].
| Evidence Dimension | Presence of 4-amino-4,6-dideoxy-L-talose sugar at C-41 |
|---|---|
| Target Compound Data | Present (defining feature of talisomycin class; verified by NMR and mass spectrometry for TLM B) [1] |
| Comparator Or Baseline | Bleomycin A2/B2: absent; Zorbamycin: absent; Phleomycin: absent [1][5] |
| Quantified Difference | Qualitative structural difference—presence vs. absence of the talose sugar and two novel amino acids; this structural region was shown to be responsible for altered DNA fragmentation site-specificity [3] |
| Conditions | Structural elucidation by acid hydrolysis, NMR (¹³C), and mass spectrometry; biosynthetic gene cluster comparison across BLM, TLM, and ZBM [1][5] |
Why This Matters
This structural uniqueness means experimental data generated with bleomycin cannot substitute for Talisomycin B in structure-activity relationship (SAR) studies, DNA cleavage mechanism investigations, or any application where the talose sugar's contribution to target interaction is relevant.
- [1] Konishi M, Saito K, Numata K, Tsuno T, Asama K, Tsukiura H, Naito T, Kawaguchi H. Tallysomycin, a new antitumor antibiotic complex related to bleomycin. II. Structure determination of tallysomycins A and B. J Antibiot (Tokyo). 1977 Oct;30(10):789-805. PMID: 591444. View Source
- [2] Tao M, Wang L, Wendt-Pienkowski E, Zhang N, Yang D, Galm U, Coughlin JM, Xu Z, Shen B. Functional characterization of tlmH in Streptoalloteichus hindustanus E465-94 ATCC 31158 unveiling new insight into tallysomycin biosynthesis and affording a novel bleomycin analog. Mol Biosyst. 2010;6:349-356. View Source
- [3] Mirabelli CK, Huang CH, Prestayko AW, Crooke ST. Structure-activity relationships involved in the site-specific fragmentation of linear duplex DNAs by talisomycin and bleomycin analogs. Cancer Chemother Pharmacol. 1982;8(1):57-65. PMID: 6178526. View Source
- [4] Miyaki T, Tenmyo O, Numata K, Matsumoto K, Yamamoto H, Nishiyama Y, Ohbayashi M, Imanishi H, Konishi M, Kawaguchi H. Tallysomycin, a new antitumor antibiotic complex related to bleomycin. V. Production, characterization and antitumor activity of tallysomycin S10b, a new biosynthetic tallysomycin derivative. J Antibiot (Tokyo). 1981 Jun;34(6):665-74. PMID: 6168631. View Source
- [5] Galm U, Wendt-Pienkowski E, Wang L, Huang SX, Unsin C, Tao M, Coughlin JM, Shen B. Comparative analysis of the biosynthetic gene clusters and pathways for three structurally related antitumor antibiotics: bleomycin, tallysomycin, and zorbamycin. J Nat Prod. 2011 Mar 25;74(3):526-36. PMID: 21210656. View Source
